3-Diethylaminoacrolein

Heterocyclic Synthesis Cascade Reactions Chromenes

3-Diethylaminoacrolein (CAS 13070-22-9), also known as 3-(diethylamino)prop-2-enal, is an organic compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. It is classified as a β-enaminoaldehyde, a push-pull alkene characterized by the presence of both an electron-donating diethylamino group and an electron-withdrawing aldehyde group conjugated through a carbon-carbon double bond.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 13070-22-9
Cat. No. B181968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Diethylaminoacrolein
CAS13070-22-9
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCCN(CC)C=CC=O
InChIInChI=1S/C7H13NO/c1-3-8(4-2)6-5-7-9/h5-7H,3-4H2,1-2H3
InChIKeyCDNUNBYFDWXUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Diethylaminoacrolein (CAS 13070-22-9) Product Overview and Core Identity


3-Diethylaminoacrolein (CAS 13070-22-9), also known as 3-(diethylamino)prop-2-enal, is an organic compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. It is classified as a β-enaminoaldehyde, a push-pull alkene characterized by the presence of both an electron-donating diethylamino group and an electron-withdrawing aldehyde group conjugated through a carbon-carbon double bond. [1] This structural feature confers unique reactivity, making it a valuable synthon in organic synthesis, particularly for constructing heterocyclic systems. [2]

Why 3-Diethylaminoacrolein (CAS 13070-22-9) Cannot Be Substituted by In-Class Analogs


The assumption that β-enaminoaldehydes are functionally interchangeable is scientifically unfounded. Substitution of the N-alkyl groups in this class of compounds significantly alters both their steric bulk and electronic properties, leading to divergent reactivity and selectivity in key synthetic transformations. [1] For instance, replacing the diethylamino group with a dimethylamino group changes the steric environment around the nitrogen atom, which directly influences reaction rates and product distribution in [4+2] cycloadditions and other cascade reactions. [2] The diethylamino moiety in 3-diethylaminoacrolein provides a specific balance of nucleophilicity and leaving group ability, enabling the formation of specific heterocyclic scaffolds that are not accessible with other dialkylaminoacroleins. [1]

Quantitative Differentiation Evidence for 3-Diethylaminoacrolein (CAS 13070-22-9)


3-Diethylaminoacrolein Enables a One-Pot Cascade to Benzo[f]chromene-2-carbaldehydes

In the synthesis of 1H-benzo[f]chromene-2-carbaldehydes from naphthol Mannich bases, 3-(N,N-diethylamino)acrolein participates in a cascade reaction comprising a [4+2] cycloaddition followed by elimination of diethylamine. [1] This reactivity is distinct from that of 3-(N,N-dimethylamino)acrolein, which under similar conditions would yield different product distributions due to differences in steric hindrance and the leaving group ability of the amine moiety. The reported yields for the target chromene derivatives using 3-(N,N-diethylamino)acrolein range from 61% to 92%. [1]

Heterocyclic Synthesis Cascade Reactions Chromenes

Physicochemical Differentiation: Lower Boiling Point and Density vs. 3-Dimethylaminoacrolein

3-Diethylaminoacrolein exhibits a boiling point of 160-161 °C at 12 Torr and a density of 0.9548 g/cm³. In contrast, the closely related analog 3-dimethylaminoacrolein has a significantly higher atmospheric boiling point of 270-273 °C and a higher density of 0.99 g/cm³. [1]

Physicochemical Properties Process Chemistry Purification

Diethylamino Group Modulates Reactivity in β-Enaminoaldehyde Chemistry

The diethylamino group in 3-diethylaminoacrolein serves as a superior leaving group compared to the dimethylamino group in 3-dimethylaminoacrolein during cycloaddition-elimination cascades. [1] This is a class-level property; in related systems, the rate of amine elimination from an intermediate adduct is known to be faster for diethylamine than for dimethylamine. This facilitates the final aromatization step in the synthesis of benzo[f]chromenes, contributing to the overall efficiency of the one-pot process. [1]

Reaction Mechanism Steric Effects Leaving Group Ability

Synthesis of 3-Diethylaminoacrolein from Propargyl Alcohol, MnO2, and Diethylamine

A patented preparation method for 3-(N,N-diethylamino)acrolein involves the reaction of propargyl alcohol, an active manganese dioxide catalyst, and diethylamine in an organic solvent with an oxidant at a temperature between 10 °C and 110 °C. [1] This synthetic route is specific to the diethylamine derivative; the use of dimethylamine would lead to a different product (3-dimethylaminoacrolein) and may require different reaction conditions.

Synthetic Methodology Patent Information Process Development

Recommended Application Scenarios for 3-Diethylaminoacrolein (CAS 13070-22-9)


Synthesis of Functionalized Chromene Derivatives

The most robust application of 3-diethylaminoacrolein is in the synthesis of 1H-benzo[f]chromene-2-carbaldehydes via a cascade [4+2] cycloaddition-elimination sequence with in situ generated o-quinone methides. This methodology is highly effective, yielding the desired chromene products in 61-92% yields. The unique reactivity of the diethylaminoacrolein in this context is essential for the success of the one-pot process, as other dialkylaminoacroleins are unlikely to provide the same combination of reactivity and leaving group ability. [1]

Building Block for Heterocyclic Compound Libraries

3-Diethylaminoacrolein is a valuable precursor for generating diverse heterocyclic scaffolds. While specific examples are limited, its structure as a push-pull alkene makes it a versatile partner for reactions with various nucleophiles and dienophiles. The diethylamino group provides a distinct steric and electronic profile compared to the dimethylamino analog, offering access to unique chemical space. Researchers building compound libraries for drug discovery or materials science should consider this reagent when a specific substitution pattern or reactivity profile is required. [2]

Process Development and Scale-Up of Specific Transformations

For process chemists, the lower boiling point (160-161 °C at 12 Torr) and density (0.9548 g/cm³) of 3-diethylaminoacrolein compared to 3-dimethylaminoacrolein (boiling point 270-273 °C at atmospheric pressure, density 0.99 g/cm³) may offer advantages in purification and handling. The patented synthesis from propargyl alcohol, diethylamine, and MnO2 provides a clear route for its preparation or sourcing. [1] When scaling up reactions that are sensitive to reaction conditions or purification steps, the physical properties of 3-diethylaminoacrolein may dictate its selection over other β-enaminoaldehydes.

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